

# An In-depth Technical Guide to N-Boc-dolaproine (CAS 120205-50-7)

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## Compound of Interest

Compound Name: *N-Boc-dolaproine*

Cat. No.: B3322996

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## Abstract

**N-Boc-dolaproine**, with CAS number 120205-50-7, is a crucial chiral building block in the synthesis of dolastatin 10 and its potent analogues.<sup>[1][2][3][4][5]</sup> Dolastatin 10, a natural pentapeptide isolated from the sea hare *Dolabella auricularia*, and its synthetic derivatives are highly cytotoxic agents that have garnered significant interest in oncology research.<sup>[6][7][8]</sup> These compounds exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.<sup>[2][6][8][9]</sup> This technical guide provides a comprehensive overview of **N-Boc-dolaproine**, including its physicochemical properties, synthesis, and its pivotal role in the development of dolastatin-based therapeutics. Detailed experimental protocols, quantitative biological data, and visual diagrams of synthetic and mechanistic pathways are presented to support researchers in the field of cancer drug development.

## Physicochemical and Spectroscopic Data

**N-Boc-dolaproine** is a  $\beta$ -methoxy- $\gamma$ -amino acid component of dolastatin 10.<sup>[1][2][5]</sup> Its chemical and physical properties are summarized in the tables below.

### Table 1: General and Physicochemical Properties

Property	Value	Reference
CAS Number	120205-50-7	[1][3][10][11][12]
Molecular Formula	C <sub>14</sub> H <sub>25</sub> NO <sub>5</sub>	[10][11]
Molecular Weight	287.35 g/mol	[13]
IUPAC Name	(2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid	[13]
Appearance	Colorless to light yellow oil/solid	[1][5]
Boiling Point	397.8 ± 17.0 °C (Predicted)	[1]
Density	1.133 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
pKa	4.27 ± 0.11 (Predicted)	[1]
Storage Temperature	2-8°C or -20°C	[1][3]

**Table 2: Computed Properties**

Property	Value	Reference
XLogP3	1.7	[13]
Hydrogen Bond Donor Count	1	[13]
Hydrogen Bond Acceptor Count	5	[13]
Rotatable Bond Count	5	[13]
Exact Mass	287.17327290 Da	[13]
Topological Polar Surface Area	76.1 Å <sup>2</sup>	[13]

## Spectroscopic Data

While specific spectra are not publicly available in the search results, several chemical suppliers note the availability of  $^1\text{H}$  NMR, IR, and mass spectrometry data for **N-Boc-dolaproine**.<sup>[3][14][15]</sup> Researchers are advised to request this data from the respective suppliers.

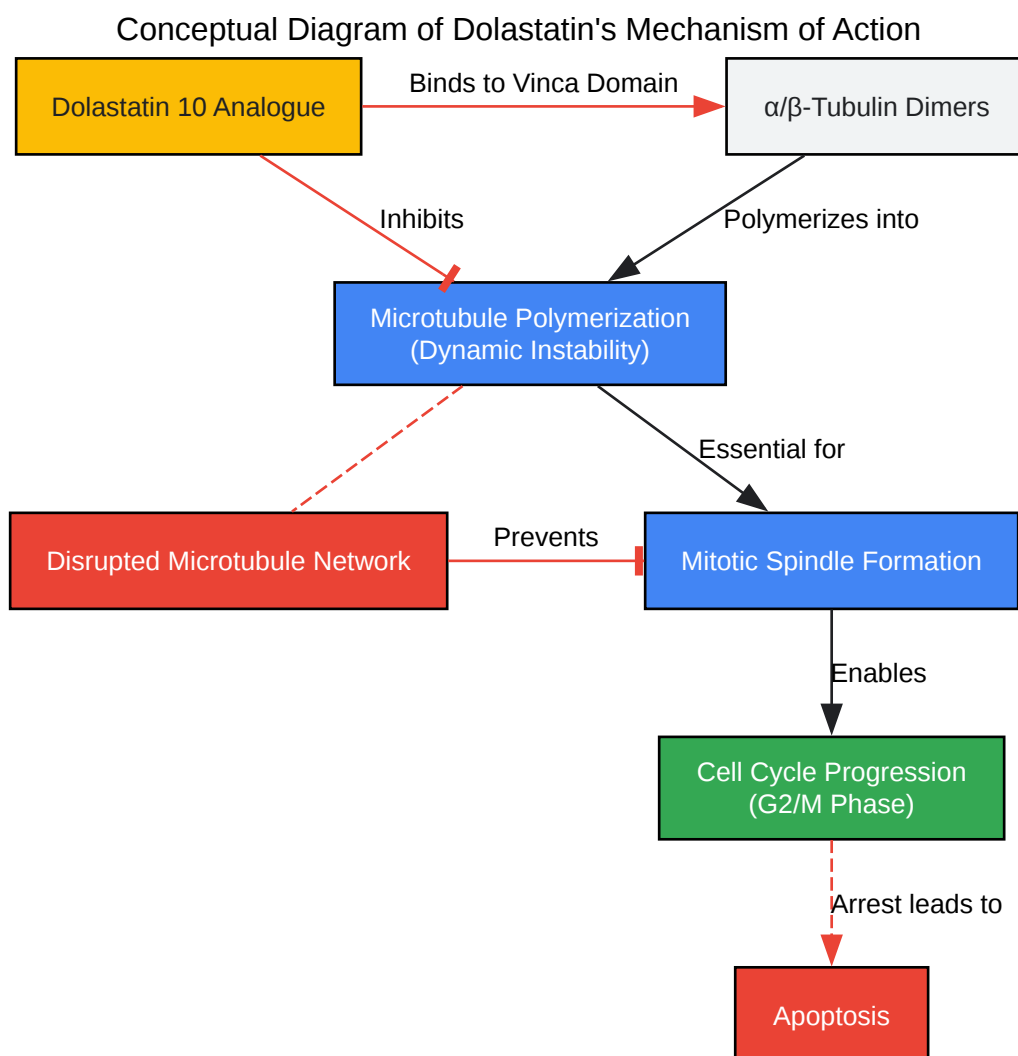
## Role in Cancer Research and Drug Development

**N-Boc-dolaproine** is a key intermediate in the synthesis of dolastatin 10 and its analogues, which are potent antineoplastic agents.<sup>[1][5][16]</sup> Dolastatin 10 and its derivatives have shown remarkable cytotoxicity against a variety of cancer cell lines at sub-nanomolar concentrations.<sup>[6][7][17]</sup> The primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.<sup>[6][8][9]</sup>

The high potency of dolastatin analogues has made them attractive payloads for antibody-drug conjugates (ADCs). ADCs utilize the specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent like a dolastatin analogue directly to cancer cells, thereby minimizing systemic toxicity.<sup>[7][17]</sup> Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), both derivatives of dolastatin 10, are prominent examples of payloads used in approved ADCs.<sup>[7]</sup>

## Mechanism of Action: Inhibition of Tubulin Polymerization

Dolastatin 10 binds to the vinca alkaloid binding site on tubulin, leading to the inhibition of microtubule assembly and the formation of tubulin aggregates.<sup>[8][9][18]</sup> This disruption of the microtubule network is critical for several cellular functions, most notably mitosis. The inability of the cell to form a proper mitotic spindle results in mitotic arrest and ultimately triggers the apoptotic cell death pathway.<sup>[8]</sup>



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Caption: Mechanism of Dolastatin 10 Analogues.

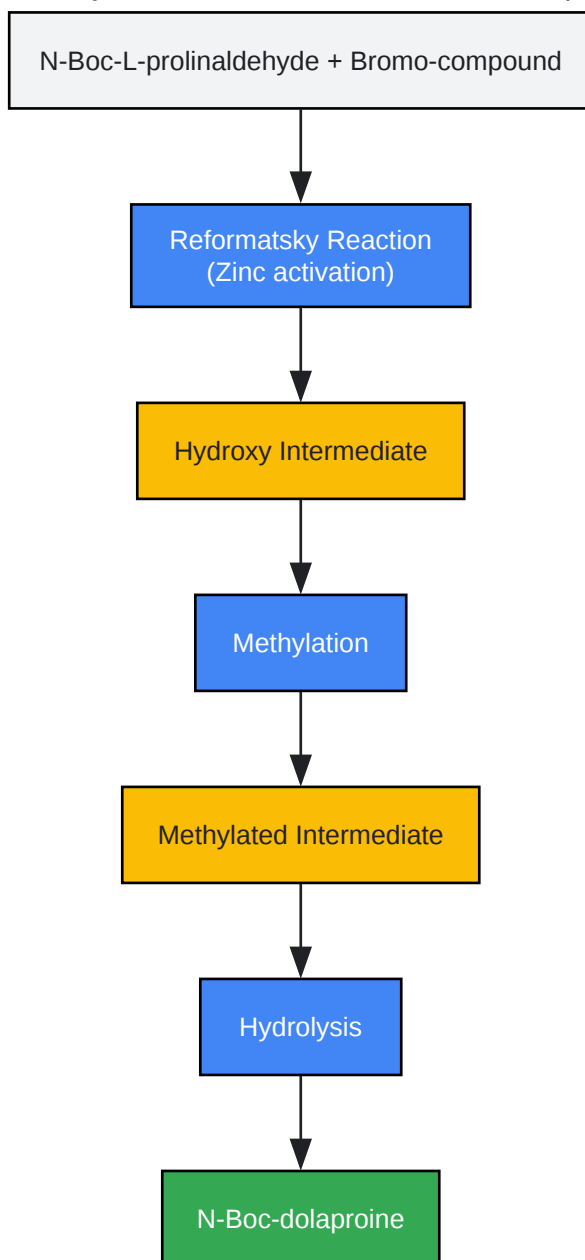
## Synthesis and Experimental Protocols

The synthesis of **N-Boc-dolaproine** and its subsequent use in the preparation of dolastatin 10 analogues involve multi-step chemical reactions.

### Synthesis of N-Boc-dolaproine

A detailed synthetic method for **N-Boc-dolaproine** is disclosed in Chinese patent CN111393346A.[19] The process involves a Reformatsky reaction followed by methylation and hydrolysis. A general workflow is outlined below.

#### General Synthesis Workflow for N-Boc-dolaproine



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Caption: Synthesis Workflow for **N-Boc-dolaproine**.

## Experimental Protocol: Synthesis of Dolastatin 10 Analogue from **N-Boc-dolaproine**

The following is a representative, generalized protocol for the synthesis of a dolastatin 10 analogue using **N-Boc-dolaproine** as a building block, based on procedures for synthesizing similar analogues.<sup>[6][20][21]</sup> This protocol involves solid-phase peptide synthesis (SPPS) or solution-phase coupling.

Materials:

- **N-Boc-dolaproine**
- Other protected amino acid units (e.g., Boc-Dolaisoleuine, Fmoc-Valine, (Me)<sub>2</sub>Val-OH)
- Coupling reagents (e.g., HATU, EDCI, HOBt)
- Bases (e.g., DIEA, Et<sub>3</sub>N)
- Solvents (e.g., DMF, CH<sub>2</sub>Cl<sub>2</sub>, Dioxane)
- Deprotection reagents (e.g., TFA for Boc group, Piperidine for Fmoc group)
- Resin for SPPS (e.g., 2-chlorotrityl chloride resin)

Generalized Procedure for Solution-Phase Synthesis:

- **Boc Deprotection of the C-terminal Amine:** The Boc-protecting group of the C-terminal amine (e.g., H-Phe-OMe) is removed using 4M HCl in dioxane. The reaction is monitored by LC-MS until completion. The solvent is removed in vacuo to yield the HCl salt of the amine.<sup>[21]</sup>
- **Peptide Coupling:** The deprotected amine is coupled with **N-Boc-dolaproine**. To a solution of **N-Boc-dolaproine** in a suitable solvent (e.g., CH<sub>2</sub>Cl<sub>2</sub> or DMF), a coupling agent (e.g., EDCI/HOBt or HATU) and a base (e.g., Et<sub>3</sub>N or DIEA) are added, followed by the deprotected amine. The reaction is stirred at room temperature until completion as monitored by LC-MS.<sup>[20][21]</sup>

- **Work-up and Purification:** The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated. The crude product is purified by column chromatography or preparative HPLC.
- **Iterative Deprotection and Coupling:** Steps 1-3 are repeated to sequentially add the remaining amino acid units to build the pentapeptide chain.
- **Final Deprotection:** The final N-terminal protecting group is removed to yield the desired dolastatin 10 analogue.

## Biological Activity of Dolastatin 10 and its Analogues

The cytotoxic activity of dolastatin 10 and its analogues is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration ( $IC_{50}$ ) or growth inhibition ( $GI_{50}$ ) values are determined to quantify their potency.

### Table 3: In Vitro Cytotoxicity of Dolastatin 10 and Selected Analogues

Compound	Cell Line	Assay Type	IC <sub>50</sub> / GI <sub>50</sub> (nM)	Reference
Dolastatin 10	L1210 (Murine Leukemia)	Cell Growth	0.03	[7][17]
Dolastatin 10	NCI-H69 (Small Cell Lung Cancer)	Cell Growth	0.059	[7][17]
Dolastatin 10	DU-145 (Human Prostate Cancer)	Cell Growth	0.5	[7][17]
Dolastatin 10	HT-29 (Colon Cancer)	Cell Growth	0.06	[17]
Dolastatin 10	MCF7 (Breast Cancer)	Cell Growth	0.03	[17]
Analogue with P2/P4 Azide Modifications	-	-	0.057	[9][20]
Dolastatinol	MDA-MB-231 (Breast Cancer)	Cytotoxicity	~5	[6]
Dolastatinol	BT474 (Breast Cancer)	Cytotoxicity	~5	[6]
Dolastatinol	SKBR3 (Breast Cancer)	Cytotoxicity	~5	[6]
Ariel Cpd DT-NH2	Various Cancer Cells	Antiproliferative	0.48-1.32	[22]

## Conclusion

**N-Boc-dolaproine** is a fundamentally important molecule in the field of medicinal chemistry, particularly in the development of highly potent anticancer agents. Its unique structure is integral to the remarkable biological activity of dolastatin 10 and its synthetic analogues. The continued exploration of dolastatin derivatives, facilitated by the availability of key intermediates like **N-Boc-dolaproine**, holds significant promise for the future of targeted cancer therapies,



especially in the context of antibody-drug conjugates. This guide provides a foundational resource for researchers aiming to leverage the therapeutic potential of this class of compounds.

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- To cite this document: BenchChem. [An In-depth Technical Guide to N-Boc-dolaproine (CAS 120205-50-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3322996#n-boc-dolaproine-cas-number-120205-50-7]

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